Bienvenue dans la boutique en ligne BenchChem!

Adrogolide

Dopamine D1 receptor Functional selectivity Parkinson's disease

Adrogolide (ABT-431; DAS-431) is the diacetyl ester prodrug of A-86929, a full agonist at the dopamine D1 receptor that belongs to the hexahydrobenzophenanthridine class of non-catechol dopaminergic ligands. The prodrug is chemically stable and undergoes rapid hydrolysis in plasma (half-life 400-fold selectivity for the dopamine D1 receptor over the D2 receptor, making it one of the most selective full D1 agonists characterized to date.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
CAS No. 171752-56-0
Cat. No. B1665560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrogolide
CAS171752-56-0
SynonymsAdrogolide
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C
InChIInChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3/t18-,22+/m1/s1
InChIKeyKTEBZVJGMARTOQ-GCJKJVERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrogolide (CAS 171752-56-0) as a Selective D1 Dopamine Receptor Agonist Prodrug for Parkinson's Disease and Addiction Research


Adrogolide (ABT-431; DAS-431) is the diacetyl ester prodrug of A-86929, a full agonist at the dopamine D1 receptor that belongs to the hexahydrobenzophenanthridine class of non-catechol dopaminergic ligands [1]. The prodrug is chemically stable and undergoes rapid hydrolysis in plasma (half-life <1 minute) to release the active moiety A-86929 [1]. In in vitro functional assays, A-86929 exhibits >400-fold selectivity for the dopamine D1 receptor over the D2 receptor, making it one of the most selective full D1 agonists characterized to date [1]. Adrogolide has been investigated clinically for Parkinson's disease and cocaine addiction, with Phase 2 trial data demonstrating antiparkinson efficacy equivalent to L-DOPA and reduction of cocaine craving in human abusers [1][2].

Why In-Class D1 Agonists Cannot Substitute for Adrogolide in Mechanistic and Clinical Research


Dopamine D1 receptor agonists exhibit profound pharmacological divergence that renders them non-interchangeable in research and therapeutic applications [1]. Adrogolide's active metabolite A-86929 achieves >400-fold functional selectivity for D1 over D2 receptors, whereas other full D1 agonists such as dihydrexidine (DAR-0100A) exhibit only approximately 10-fold D1/D2 selectivity and retain significant D2 receptor affinity and functional activity [1][2]. Partial D1 agonists like tavapadon and SKF-38393, while showing high binding selectivity, produce submaximal receptor activation (intrinsic activity <100%), fundamentally altering downstream signaling cascades compared to a full agonist [3]. Furthermore, D2/D3-preferring agonists used in Parkinson's disease (pramipexole, ropinirole, rotigotine) have negligible to absent D1 receptor activation, targeting entirely different postsynaptic pathways . The prodrug design of adrogolide itself confers differentiated chemical stability and pharmacokinetic properties not shared by direct-acting agonists: the diacetyl protection of the catechol moiety prevents oxidative degradation during storage while enabling ultra-rapid bioactivation in plasma [1].

Adrogolide (CAS 171752-56-0): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


D1 vs. D2 Functional Selectivity: A-86929 (Adrogolide Active Moiety) vs. Dihydrexidine

In in vitro functional assays measuring adenylate cyclase stimulation, A-86929 demonstrates greater than 400-fold selectivity for the dopamine D1 receptor over the D2 receptor [1]. In contrast, dihydrexidine (DHX; DAR-0100A), the prototypical high-affinity full D1 agonist, exhibits only approximately 10-fold D1/D2 selectivity in binding assays and retains significant D2 receptor functional activity [2]. This ~40-fold difference in functional selectivity window has mechanistic implications: dihydrexidine's D2 component can confound interpretation of D1-specific effects, whereas A-86929 at low to moderate concentrations acts as a functionally clean D1 probe [1][2].

Dopamine D1 receptor Functional selectivity Parkinson's disease

Antiparkinson Efficacy: Adrogolide (ABT-431) vs. L-DOPA in Parkinson's Disease Patients with Reduced Dyskinesia Tendency

In a randomized, placebo-controlled clinical trial (n=14), intravenous adrogolide (ABT-431) at doses of 10–40 mg produced antiparkinson efficacy of similar magnitude to that observed with suprathreshold L-DOPA, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) motor subsection [1]. Notably, dyskinesia was reduced in several patients after adrogolide administration, and the adverse event profile was mild to moderate (injection site reaction, asthenia, headache, nausea, postural hypotension) [1][2]. A subsequent head-to-head study (n=20) confirmed that at the most effective doses (20 and 40 mg), ABT-431 exhibited antiparkinsonian benefit comparable to L-DOPA, with dyskinesia rated as similar to L-DOPA in primed dyskinetic patients [3]. In the MPTP-lesioned marmoset model, adrogolide improved behavioral disability and locomotor activity scores without tolerance upon repeated dosing for 28 days [2].

Parkinson's disease Motor efficacy Dyskinesia

Chemical Stability and Bioactivation Rate: Adrogolide Prodrug vs. Direct A-86929

The parent compound A-86929 contains a catechol moiety susceptible to oxidative degradation, limiting its shelf stability and complicating formulation development [1]. Adrogolide (ABT-431) was designed as the diacetyl ester prodrug specifically to overcome this chemical instability: the bis-acetylation of the 9,10-catechol hydroxyl groups protects against oxidation, rendering the prodrug chemically stable during storage and handling [1]. Critically, upon administration, adrogolide undergoes rapid enzymatic cleavage in plasma with a conversion half-life of less than 1 minute, effectively functioning as a fast-onset delivery form of A-86929 [1][2]. This contrasts with direct A-86929, which requires specialized formulation and handling to prevent pre-administration degradation [1].

Prodrug stability Plasma conversion Formulation

Abuse Liability Profile: Adrogolide vs. Cocaine in Preclinical and Clinical Models

In a rodent model of cocaine craving and relapse, adrogolide attenuated cocaine-seeking behavior without itself inducing cocaine-seeking behavior [1]. In human cocaine abusers, intravenous adrogolide reduced cocaine craving and other cocaine-induced subjective effects [1]. Animal abuse liability studies indicate that adrogolide is unlikely to have abuse potential in man [1]. In drug discrimination studies, ABT-431 demonstrated a rank order of potency (ABT-431 > dinapsoline > dihydrexidine > SKF 38393) for substitution in rats trained to discriminate the D1 partial agonist SKF 38393, establishing its in vivo D1 agonist properties while differentiating it from direct cocaine-like interoceptive cues [2].

Cocaine addiction Abuse liability Drug discrimination

Pulmonary Bioavailability vs. Oral Bioavailability: Formulation-Dependent Differentiation of Adrogolide

Adrogolide exhibits very low oral bioavailability (~4%) due to extensive hepatic first-pass metabolism [1]. This limitation is circumvented by pulmonary delivery: using the AERx pulmonary delivery system, the mean absolute pulmonary bioavailability (based on emitted dose as A-86929) ranged from 81.9% to 107.4% in healthy volunteers [2]. In canine models, intratracheal instillation achieved approximately 75% lung bioavailability, and a metered-dose inhaler (MDI) aerosol formulation yielded 34% lung bioavailability relative to intravenous administration [3]. The pulmonary route thus provides a 20- to 25-fold increase in systemic exposure compared to oral dosing, enabling clinically meaningful A-86929 plasma concentrations without the high variability and low exposure of oral administration [2][3].

Pulmonary delivery Bioavailability Pharmacokinetics

Tolerance Profile Upon Repeated Dosing: Adrogolide vs. Other D1 Agonists

In the MPTP-lesioned marmoset model of Parkinson's disease, adrogolide (ABT-431) administered three times daily for 28 consecutive days maintained significant improvement in behavioral disability scores throughout the study duration, demonstrating no tolerance development [1]. In contrast, the selective D1 full agonist A-77636 produces rapid and complete tolerance upon daily dosing in the unilateral 6-OHDA-lesioned rat model [2]. Dinapsoline, another full D1 agonist with limited D1:D2 selectivity, showed no tolerance with once- or twice-daily dosing but developed rapid tolerance when delivered by continuous osmotic minipump, indicating that tolerance to D1 agonists is influenced by the pattern of drug exposure rather than D1:D2 selectivity alone [2]. Adrogolide's favorable tolerance profile over 28 days of intermittent dosing distinguishes it from agonists that lose efficacy with sustained receptor occupancy.

Tolerance Repeated dosing D1 receptor desensitization

Optimal Research and Procurement Application Scenarios for Adrogolide (ABT-431)


D1 Receptor-Specific Pharmacological Tool for Dissecting D1 vs. D2/D3 Contributions to Motor Function

Adrogolide (via its active metabolite A-86929) provides a >400-fold functionally selective D1 receptor activation, enabling researchers to isolate D1-mediated effects on motor behavior without confounding D2/D3 receptor engagement [1]. This is particularly valuable in Parkinson's disease models where standard-of-care agents (L-DOPA, pramipexole, ropinirole) stimulate both D1 and D2 family receptors or preferentially target D2/D3. In the MPTP-lesioned marmoset, adrogolide dose-dependently improved behavioral disability scores (minimum effective dose 0.10 µmol/kg s.c.) and increased locomotor activity, with effects blocked by the D1 antagonist SCH 23390 but not by D2 antagonists [1]. This application is supported by clinical evidence showing antiparkinson efficacy equivalent to L-DOPA in human patients [2].

Cocaine Addiction and Substance Abuse Research: D1-Mediated Attenuation of Drug-Seeking Behavior

Adrogolide is one of the few D1-selective agonists with both preclinical and clinical evidence for reducing cocaine craving and cocaine-seeking behavior without possessing inherent abuse liability [1]. In rodent reinstatement models, adrogolide attenuated cocaine-primed drug-seeking while failing to induce drug-seeking when administered alone [1]. In human cocaine abusers (Phase 2), intravenous adrogolide reduced both craving and subjective effects of cocaine. These properties differentiate adrogolide from non-selective dopaminergic agents (e.g., amphetamines, methylphenidate) that carry their own abuse potential and from D2/D3-preferring agents that have shown mixed or negative results in cocaine addiction trials. Procurement for addiction neuroscience research is supported by the compound's unique profile as a non-abusable D1 full agonist with translational human data [1][2].

Inhalation/Pulmonary Pharmacokinetic Studies of Poorly Orally Bioavailable CNS Agents

Adrogolide's extremely low oral bioavailability (~4%) combined with high pulmonary bioavailability (81.9–107.4% via AERx system) makes it an ideal model compound for studying pulmonary delivery of small-molecule CNS drugs with extensive first-pass metabolism [1][2]. The compound's physicochemical properties (molecular weight 399.5 Da, logP ~3.2, poorly soluble, chemically stable prodrug) and ultra-rapid plasma conversion to the active moiety provide a well-characterized system for evaluating inhalation device performance, formulation strategies, and pharmacokinetic-pharmacodynamic relationships for lung-to-brain delivery. The existing clinical pharmacokinetic data from pulmonary delivery studies in healthy volunteers (n=9; doses 1–8 mg; Tmax 0.9–11.5 min) provide benchmark comparators for formulation development programs [2].

D1 Receptor Tolerance and Desensitization Studies in Chronic Dosing Paradigms

Adrogolide's demonstrated lack of tolerance upon 28-day repeated dosing in the MPTP-lesioned marmoset model [1] contrasts sharply with the rapid tolerance development observed with other D1 full agonists such as A-77636 [2]. This makes adrogolide a valuable comparator for investigating the molecular mechanisms underlying D1 receptor desensitization, internalization, and resensitization. Researchers can employ adrogolide as a 'tolerance-resistant' D1 agonist control alongside tolerance-prone agonists (A-77636, continuous-infusion dinapsoline) to dissect the roles of agonist dissociation kinetics, β-arrestin recruitment, and receptor trafficking patterns in determining the development of tolerance to D1 receptor stimulation [1][2].

Quote Request

Request a Quote for Adrogolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.